molecular formula C31H32N2O8S B12007828 Allyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate

Allyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12007828
M. Wt: 592.7 g/mol
InChI Key: UNBGLQAUEHDQBT-LCUIJRPUSA-N
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Description

Allyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, including allyl, butoxybenzoyl, ethoxy, hydroxy, and thiazole moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-butoxybenzoyl chloride and 3-ethoxy-4-hydroxybenzaldehyde. These intermediates are then subjected to condensation reactions, cyclization, and esterification to form the final product. Key reaction conditions include the use of appropriate solvents (e.g., dichloromethane, ethanol), catalysts (e.g., p-toluenesulfonic acid), and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring efficient mixing and heat transfer, and implementing purification techniques such as recrystallization or chromatography. Safety measures and environmental considerations are also critical in industrial settings to handle potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Allyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield corresponding ketones, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its diverse functional groups allow for various chemical modifications, making it valuable in organic synthesis and materials science.

Biology

In biological research, this compound may be studied for its potential biological activities. The presence of hydroxy and thiazole groups suggests it could interact with biological macromolecules, possibly exhibiting antimicrobial or anti-inflammatory properties.

Medicine

In medicine, researchers might explore this compound for its potential therapeutic effects. Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its complex structure and functional diversity.

Mechanism of Action

The mechanism by which Allyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The hydroxy and thiazole groups could form hydrogen bonds or coordinate with metal ions, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Allyl 2-[3-(4-methoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate
  • Allyl 2-[3-(4-butoxybenzoyl)-2-(3-methoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

The uniqueness of Allyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of both butoxy and ethoxy groups, along with the thiazole ring, sets it apart from other analogs, potentially leading to unique applications and effects.

Properties

Molecular Formula

C31H32N2O8S

Molecular Weight

592.7 g/mol

IUPAC Name

prop-2-enyl 2-[(3Z)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(3-ethoxy-4-hydroxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C31H32N2O8S/c1-5-8-16-40-21-12-9-19(10-13-21)26(35)24-25(20-11-14-22(34)23(17-20)39-7-3)33(29(37)27(24)36)31-32-18(4)28(42-31)30(38)41-15-6-2/h6,9-14,17,25,34-35H,2,5,7-8,15-16H2,1,3-4H3/b26-24-

InChI Key

UNBGLQAUEHDQBT-LCUIJRPUSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=C(C=C4)O)OCC)/O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=C(C=C4)O)OCC)O

Origin of Product

United States

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